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Introduction

The 6 kDa Early Secretory Antigenic Target (ESAT-6) is a potent T-cell antigen and a significant
virulence factor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).
[1][2][3] Encoded by the esxA gene located in the Region of Difference 1 (RD1), ESAT-6 is
absent from all BCG vaccine strains and most non-tuberculous mycobacteria, making it a
highly specific biomarker for Mtb infection.[1][2] Recombinant ESAT-6 protein is widely used in
the development of diagnostic assays, such as Interferon-Gamma Release Assays (IGRAS)
and enzyme-linked immunosorbent assays (ELISAS), for the detection of both active and latent
TB.[1][2][3][4][5] This document provides a detailed protocol for the expression of recombinant
ESAT-6 in Escherichia coli and its subsequent purification, yielding a high-purity protein
suitable for various immunological applications.

Data Presentation

Table 1: Summary of Recombinant ESAT-6 Protein Expression and Purification Parameters

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15568157?utm_src=pdf-interest
https://brieflands.com/journals/jjm/articles/72525.pdf
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1383098/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7825740/
https://brieflands.com/journals/jjm/articles/72525.pdf
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1383098/full
https://brieflands.com/journals/jjm/articles/72525.pdf
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1383098/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7825740/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.653853/full
https://journals.asm.org/doi/10.1128/cvi.00620-13
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Parameter Value Reference
Expression System E. coli BL21 (DE3) [1][6]
ET series (e.g., pET32a(+),
Expression Vector P (€g.p *) [1][6]
pET102/D)
Fusion Tag 6xHis-tag [11061[7]
Induction 1 mM IPTG at 37°C for 4 hours  [6]
Protein Yield ~18-233 mg/L of culture [8][9]
o Ni-NTA Affinity
Purification Method [1][6]
Chromatography
Purity >90-98% [10][11][12]
Final Protein Concentration 1-2 mg/vial [10]

Experimental Protocols
l. Cloning of the esxA Gene into an Expression Vector

This protocol outlines the amplification of the esxA gene (encoding ESAT-6) from M.
tuberculosis H37Rv genomic DNA and its subsequent cloning into a suitable E. coli expression
vector containing a polyhistidine (6xHis) tag for affinity purification.

Materials:

e M. tuberculosis H37Rv genomic DNA

Gene-specific forward and reverse primers with appropriate restriction sites

Pfu DNA polymerase

dNTPs

PCR buffer

PET expression vector (e.g., pET32a(+))

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://brieflands.com/journals/jjm/articles/72525.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385163/
https://brieflands.com/journals/jjm/articles/72525.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385163/
https://brieflands.com/journals/jjm/articles/72525.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385163/
https://www.researchgate.net/publication/228473314_Cloning_and_Expression_of_Mycobacterium_Tuberculosis_ESAT-6_in_Prokaryotic_System
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385163/
http://www.biori.periodikos.com.br/article/10.1016/j.biori.2019.08.003/pdf/biori-3-2-298.pdf
https://pubmed.ncbi.nlm.nih.gov/18378164/
https://brieflands.com/journals/jjm/articles/72525.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385163/
https://immunodx.com/products/esat-6
https://www.creative-diagnostics.com/m-tuberculosis-esat-6-protein-278665-395.htm
https://www.abcam.com/en-us/products/proteins-peptides/recombinant-mycobacterium-tuberculosis-esat6-protein-ab124574
https://immunodx.com/products/esat-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Restriction enzymes (e.g., BamHI and Sall)

T4 DNA ligase

Chemically competent E. coli DH5a (for cloning)

LB agar plates with appropriate antibiotic (e.g., ampicillin)

Procedure:

e PCR Amplification:

o Set up a PCR reaction to amplify the full-length esxA gene (approximately 288 bp).

o Use primers designed to introduce restriction sites (e.g., BamHI and Sall) at the 5' and 3'
ends of the gene for directional cloning.[6]

o Perform PCR with an initial denaturation at 95°C for 4 minutes, followed by 30 cycles of
denaturation at 95°C for 30 seconds, annealing at 67°C for 30 seconds, and extension at
72°C for 1 minute.[6]

e Vector and PCR Product Digestion:
o Purify the PCR product using a PCR purification kit.

o Digest both the purified PCR product and the pET expression vector with the selected
restriction enzymes (e.g., BamHI and Sall).

 Ligation:

o Ligate the digested esxA gene into the linearized pET vector using T4 DNA ligase.
o Transformation into Cloning Host:

o Transform the ligation mixture into chemically competent E. coli DH5a cells.

o Plate the transformed cells on LB agar plates containing the appropriate antibiotic and
incubate overnight at 37°C.
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e Colony PCR and Plasmid Sequencing:

o Select individual colonies and perform colony PCR to screen for positive clones containing
the esxA insert.

o Isolate the recombinant plasmid from positive clones and confirm the integrity and
orientation of the insert by DNA sequencing.

Il. Expression of Recombinant ESAT-6 Protein

This section describes the transformation of the confirmed recombinant plasmid into an
expression host and the induction of protein expression.

Materials:

Confirmed recombinant plasmid (pET-esxA)

Chemically competent E. coli BL21 (DE3)

LB broth with appropriate antibiotic (e.g., 100 pg/mL ampicillin)

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

Procedure:

o Transformation into Expression Host:
o Transform the pET-esxA plasmid into chemically competent E. coli BL21 (DE3) cells.
o Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.

e Inoculum Preparation:

o Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic.

o Incubate overnight at 37°C with shaking.

e Large-Scale Culture and Induction:
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[e]

Inoculate 1 L of LB broth with the overnight culture.

o

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600)
reaches 0.6.[6]

o

Induce protein expression by adding IPTG to a final concentration of 1 mM.[6]

[¢]

Continue to incubate the culture for an additional 4 hours at 37°C.[6]

e Cell Harvesting:
o Harvest the bacterial cells by centrifugation at 15,000 x g for 10 minutes at 4°C.[6]

o Discard the supernatant and store the cell pellet at -20°C or proceed directly to
purification.

lll. Purification of Recombinant ESAT-6 Protein

This protocol details the purification of the 6xHis-tagged ESAT-6 protein from the bacterial cell
lysate using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography.

Materials:

Bacterial cell pellet

e Lysis Buffer (50 mM Tris-HCI, pH 7.8, 300 mM NaCl, 100 mM KCI, 10% glycerol, 0.5% Triton
X-100)

e Lysozyme

e DNase |

» Ni-NTA agarose resin

o Wash Buffer (Lysis buffer with 10 mM imidazole)

o Elution Buffer (Lysis buffer with 200-300 mM imidazole)[1][6]

e Phosphate Buffered Saline (PBS), pH 7.5
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Procedure:

e Cell Lysis:

[¢]

Resuspend the cell pellet in lysis buffer.

[¢]

Add lysozyme and DNase | and incubate on ice.

[e]

Sonicate the cell suspension on ice to ensure complete lysis.

o

Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant
containing the soluble protein fraction.

« Affinity Chromatography:

[¢]

Equilibrate the Ni-NTA agarose resin with lysis buffer.

[¢]

Load the clarified supernatant onto the equilibrated column.

[e]

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

[1]

[e]

Elute the bound ESAT-6 protein with elution buffer.[1][6]
« Dialysis and Concentration:

o Dialyze the eluted fractions against PBS (pH 7.5) to remove imidazole and for buffer
exchange.[1]

o Concentrate the purified protein using an appropriate method, such as ultrafiltration.
e Purity Analysis:

o Analyze the purity of the recombinant ESAT-6 protein by SDS-PAGE. A single band
corresponding to the expected molecular weight (approximately 11-13 kDa, or larger if a
fusion tag like Thioredoxin is used) should be observed.[10][11][12]

Visualization of Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://brieflands.com/journals/jjm/articles/72525.pdf
https://brieflands.com/journals/jjm/articles/72525.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385163/
https://brieflands.com/journals/jjm/articles/72525.pdf
https://immunodx.com/products/esat-6
https://www.creative-diagnostics.com/m-tuberculosis-esat-6-protein-278665-395.htm
https://www.abcam.com/en-us/products/proteins-peptides/recombinant-mycobacterium-tuberculosis-esat6-protein-ab124574
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Gene Cloning

PCR Amplification
of esxA gene

\ 4

Vector & PCR Product
Digestion

\ 4

Ligation

\ 4

Transformation
(E. coli DH50)

\ 4

Screening & Sequencing

\Verified Plasmid

1L Protein‘;ixpression

Transformation
(E. coli BL21(DE3))

\ 4

Large-Scale Culture

\ 4

IPTG Induction

\ 4

Cell Harvesting

Cell Pellet

IIL. Protein Purification

Cell Lysis & Sonication

\ 4

Ni-NTA Affinity
Chromatography

\ 4

Dialysis & Concentration

\ 4

SDS-PAGE Analysis

\'A

Purified_Protein

Click to download full resolution via product page

Caption: Workflow for Recombinant ESAT-6 Expression and Purification.
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Application in Immunological Assays

The purified recombinant ESAT-6 protein can be utilized in a variety of immunological assays to
detect an adaptive immune response to M. tuberculosis.

l. Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is used to detect the presence of anti-ESAT-6 antibodies in patient serum or to
detect the ESAT-6 antigen itself.

Brief Protocol (Antibody Detection):

Coating: Coat microtiter plate wells with 10-100 ng of purified recombinant ESAT-6 protein
per well.[10]

» Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat
milk).

o Sample Incubation: Add diluted patient serum samples to the wells and incubate.

o Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human I1gG
secondary antibody.

o Detection: Add a chromogenic substrate (e.g., TMB) and measure the absorbance to
guantify the amount of bound antibody.

Il. Interferon-Gamma Release Assay (IGRA)

Principle: IGRAs measure the cell-mediated immune response by quantifying the amount of
interferon-gamma (IFN-y) released by T-cells in response to stimulation with specific antigens,
including ESAT-6.

Brief Protocol:
» Blood Collection: Collect whole blood from the subject.

e Antigen Stimulation: Incubate the whole blood with recombinant ESAT-6 protein (or a cocktalil
of Mtb-specific antigens including ESAT-6).
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e |IFN-y Measurement: After incubation, measure the concentration of IFN-y in the plasma
using an ELISA-based method.

lll. Western Blotting

Principle: Western blotting is used to confirm the presence and specificity of anti-ESAT-6
antibodies in serum samples.

Brief Protocol:

o SDS-PAGE: Separate the purified recombinant ESAT-6 protein by SDS-PAGE.
o Transfer: Transfer the separated protein to a nitrocellulose or PYDF membrane.
» Blocking: Block the membrane to prevent non-specific antibody binding.

e Primary Antibody: Incubate the membrane with patient serum.

e Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.

o Detection: Detect the protein-antibody complex using a chemiluminescent substrate.

Signaling Pathway Involvement

ESAT-6 is a key virulence factor that modulates the host immune response. It is known to
interact with host cell components to inhibit protective immune mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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